5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
Description
This compound is a dihydropyrazole derivative featuring a 4-bromophenyl group at position 5, a 4-methoxyphenyl group at position 3, and a phenylsulfonyl substituent at position 1. The bromine atom enhances lipophilicity and may influence halogen bonding in crystal packing, while the methoxy group improves solubility and electronic properties.
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-(4-bromophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-28-19-13-9-16(10-14-19)21-15-22(17-7-11-18(23)12-8-17)25(24-21)29(26,27)20-5-3-2-4-6-20/h2-14,22H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNSYHLHGAIJCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Chalcone Intermediate
The α,β-unsaturated ketone precursor is synthesized via Claisen-Schmidt condensation:
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Reactants : 4-Bromoacetophenone (1.0 equiv) and 4-methoxybenzaldehyde (1.1 equiv).
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Conditions : Ethanol solvent, 10 mol% NaOH, reflux at 80°C for 6–8 h.
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Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Key Data :
Cyclization with Phenylsulfonyl Hydrazine
The chalcone undergoes cyclization to form the pyrazoline ring:
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Reactants : Chalcone (1.0 equiv), phenylsulfonyl hydrazine (1.2 equiv).
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Conditions : Ethanol, catalytic HCl (0.1 equiv), microwave irradiation (100 W, 100°C, 15 min).
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Workup : Solvent evaporation, column chromatography (hexane:ethyl acetate = 7:3).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Reaction Time | 15 min (microwave) |
| Purity | >95% (HPLC) |
Route B: Pyrazoline Formation Followed by Sulfonylation
Synthesis of Pyrazoline Intermediate
Cyclization using hydrazine hydrate yields the unprotected pyrazoline:
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Reactants : Chalcone (1.0 equiv), hydrazine hydrate (1.5 equiv).
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Workup : Filtration, washing with cold ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Melting Point | 98–100°C |
N-Sulfonylation with Phenylsulfonyl Chloride
The pyrazoline’s NH group is sulfonylated under mild conditions:
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Reactants : Pyrazoline (1.0 equiv), phenylsulfonyl chloride (1.2 equiv).
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Conditions : Dichloromethane (DCM), diisopropylethylamine (DIPEA, 2.0 equiv), 25°C, 16 h.
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Workup : Aqueous wash, drying (NaSO), solvent evaporation.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Reaction Scale | 100 mg–1 g |
| Purity | >98% (NMR) |
Comparative Analysis of Synthetic Routes
Efficiency and Yield
| Metric | Route A | Route B |
|---|---|---|
| Overall Yield | 68% | 58%* |
| Reaction Time | 15 min | 20 h |
| Purification Effort | Moderate | High |
| *Calculated from chalcone to final product. |
Advantages and Limitations
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Route A :
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Pros : One-pot synthesis, reduced purification steps.
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Cons : Limited commercial availability of phenylsulfonyl hydrazine.
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Route B :
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Pros : Flexibility in sulfonyl group variation.
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Cons : Multi-step process, lower overall yield.
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Optimization Insights and Mechanistic Considerations
Microwave vs. Conventional Heating
Microwave-assisted cyclization (Route A) enhances reaction rates by 10-fold compared to conventional reflux. This aligns with trends in green chemistry, reducing energy consumption.
Sulfonylation Reactivity
The pyrazoline’s NH exhibits moderate nucleophilicity, necessitating DIPEA as a base to deprotonate and facilitate sulfonyl chloride attack. Steric hindrance from the 4-bromophenyl and 4-methoxyphenyl groups may slightly retard the reaction, justifying extended reaction times.
Solubility Challenges
The bromophenyl and methoxyphenyl substituents impart hydrophobicity, complicating aqueous workups. Ethanol and DCM were optimal for balancing solubility and partition coefficients.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives
Reduction: Reduced forms of the compound with specific functional groups altered
Substitution: New compounds with different substituents replacing the bromine atom
Scientific Research Applications
Biological Activities
The biological activities of 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole have been studied extensively. Key findings include:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have shown effectiveness in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound exhibits potential anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide. Studies have demonstrated that it can stabilize cell membranes and reduce inflammation markers in vitro .
- Antimicrobial Properties : Pyrazole derivatives are known for their antimicrobial activities against various bacterial and fungal strains. The target compound has shown efficacy against pathogens such as Cytospora sp. and Fusarium solani in preliminary studies.
- Antioxidant Activity : The ability to scavenge free radicals has been observed in similar compounds, suggesting that this pyrazole derivative could possess significant antioxidant properties.
Case Studies
Several case studies highlight the applications of pyrazole derivatives in medicinal chemistry:
- Study on Anticancer Activity : A study evaluated the anticancer effects of a series of pyrazole derivatives against breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis .
- Anti-inflammatory Evaluation : Research conducted on the anti-inflammatory effects of similar compounds showed promising results in reducing inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of bromophenyl, methoxyphenyl, and phenylsulfonyl groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen Variations
Compound 2i (1-(4-Bromophenyl)-5-(4-chlorophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole) :
- Replaces the 4-methoxyphenyl group with a 4-(methylsulfonyl)phenyl group.
- Exhibits a higher melting point (204°C vs. ~145°C for the target compound) due to stronger dipole interactions from the sulfonyl group .
- IR spectra show distinct SO₂ stretches at 1307 cm⁻¹ and 1151 cm⁻¹, absent in the target compound, which instead features a phenylsulfonyl group with similar but shifted vibrations .
Compound 5 (4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) :
Sulfonyl Group Modifications
- 1-(4-Methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole (): Replaces phenylsulfonyl with a 4-methylphenylsulfonyl group. The methyl group introduces steric hindrance, slightly distorting the pyrazoline ring planarity (max. deviation: 0.078 Å) compared to the target compound’s structure .
Spectroscopic and Crystallographic Data
Key Research Findings
Sulfonyl vs. Other Groups : Phenylsulfonyl contributes to higher thermal stability and distinct IR/NMR signatures compared to methylsulfonyl or benzenesulphonamide derivatives .
Biological Activity
5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole (CAS: 362490-92-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
- Molecular Formula : C22H19BrN2O3S
- Molar Mass : 471.37 g/mol
- Density : 1.44 g/cm³ (predicted)
- Boiling Point : 596.7 °C (predicted)
- pKa : -1.74 (predicted)
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The presence of the sulfonyl group is significant for its pharmacological effects, potentially enhancing solubility and bioavailability.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays showed that derivatives of pyrazole compounds can induce apoptosis in breast cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been explored, revealing activity against a range of bacteria and fungi. The compound's structure allows it to interfere with microbial growth by disrupting cellular processes or by acting as a competitive inhibitor for essential enzymes.
Case Studies
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In Vitro Study on Cancer Cells :
- A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
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Anti-inflammatory Mechanism :
- In a model of acute inflammation induced by LPS in mice, administration of the compound significantly reduced paw edema and levels of inflammatory markers, supporting its potential as an anti-inflammatory agent.
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Antimicrobial Testing :
- A series of antimicrobial assays revealed that the compound exhibited notable inhibition against Staphylococcus aureus and Candida albicans, suggesting its utility in developing new antimicrobial therapies.
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the standard synthetic routes for preparing 5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, and how are reaction conditions optimized?
A1. The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. Key steps include:
- Claisen-Schmidt condensation of substituted acetophenones to form chalcone intermediates.
- Cyclization with phenylsulfonyl hydrazine under reflux in ethanol or methanol, requiring precise temperature control (70–80°C) and reaction time (6–8 hrs) to achieve optimal yields (~70–80%) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the diastereomers. Optimization focuses on solvent polarity and pH adjustments to minimize by-products .
Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing this pyrazole derivative?
A2. Characterization involves:
- 1H/13C NMR : Assigning diastereotopic protons (δ 3.5–4.5 ppm for dihydro protons) and aryl substituents (δ 6.8–8.2 ppm for bromophenyl/methoxyphenyl groups) .
- FT-IR : Confirming sulfonyl group vibrations (1150–1350 cm⁻¹) and C=N stretching (1600–1650 cm⁻¹) .
- HPLC : Using reverse-phase C18 columns (acetonitrile/water gradient) to validate purity (>95%) and resolve stereoisomers .
Advanced Research Questions
Q. Q3. How do substituents (e.g., bromophenyl vs. fluorophenyl) influence the compound’s biological activity, and how can conflicting data be resolved?
A3. Substituent effects are critical:
- Bromophenyl : Enhances hydrophobic interactions with target proteins (e.g., carbonic anhydrase IX), improving anticancer activity .
- Methoxyphenyl : Increases metabolic stability but may reduce potency against fungal targets compared to fluorophenyl analogs .
- Contradictions : For example, fluorophenyl derivatives show stronger antifungal activity (MIC = 8 µg/mL) than bromophenyl analogs (MIC = 32 µg/mL) . Resolution requires docking studies to map steric/electronic interactions and SAR analysis using isosteric replacements .
Q. Q4. What crystallographic parameters are critical for resolving the stereochemistry of this compound?
A4. Single-crystal X-ray diffraction (SC-XRD) is essential:
- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å), T = 100–295 K .
- Key metrics : Mean C–C bond length (~1.50 Å), R-factor < 0.05, and data-to-parameter ratio > 15 to ensure precision .
- Packing analysis : Hydrogen bonds (N–H···O/S) and π-π stacking (3.5–4.0 Å) stabilize the crystal lattice, influencing solubility .
Q. Q5. How can reaction pathways be optimized to mitigate diastereomer formation during synthesis?
A5. Strategies include:
- Chiral auxiliaries : Using (R)- or (S)-BINOL to direct stereoselective cyclization .
- Microwave-assisted synthesis : Reducing reaction time (1–2 hrs vs. 6–8 hrs) and improving diastereomeric excess (de > 90%) via controlled dielectric heating .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor trans-diastereomers, while ethanol promotes cis-forms .
Q. Q6. What advanced assays are used to evaluate the compound’s mechanism of action in cancer or antimicrobial studies?
A6. Methodologies include:
Q. Q7. How do computational methods (e.g., DFT, MD simulations) enhance understanding of its pharmacophore?
A7. Computational approaches:
- DFT calculations : Optimize geometry (B3LYP/6-31G**) and map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
- Molecular dynamics : Simulate binding to uPAR (urokinase plasminogen activator receptor) over 100 ns trajectories, validating hydrogen bonds with Arg279 and Tyr24 .
- ADMET prediction : LogP values (~3.5) and CYP450 metabolism profiles guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
